N-(naphthalen-2-yl)ethenesulfonamide
Description
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-naphthalen-2-ylethenesulfonamide |
InChI |
InChI=1S/C12H11NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13H,1H2 |
InChI Key |
ZNEKNTIVOVZSKE-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Procedure:
Mechanistic Insights:
The reaction proceeds via the formation of a sulfonamide bond through deprotonation of the amine by NaOH, followed by nucleophilic attack on ethenesulfonyl chloride. The transient HCl byproduct is neutralized by the base, driving the reaction forward.
Alternative Synthesis via Intermediate Formation
Preparation of 2-Naphthylamine Precursor
Prior sulfonylation, 2-naphthylamine must be synthesized. A patented method (CN101704758B) involves:
- Oxime Formation :
Sulfonylation of In Situ-Generated 2-Naphthylamine
Combining the above steps with sulfonylation streamlines the process but requires careful handling of intermediates.
Industrial-Scale Adaptations
Industrial protocols optimize solvent recovery and catalyst reuse:
- Solvent : Toluene replaces CH₂Cl₂ for easier distillation.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates sulfonylation at 0°C.
- Purification : Recrystallization in toluene/sherwood oil (1:2) replaces column chromatography.
Challenges and Solutions
Low Yields in Direct Sulfonylation :
Purification Difficulties :
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies suggest reduced reaction times (30 minutes vs. 24 hours) when using microwave irradiation at 100–150°C.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ethenesulfonamide group.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
N-(naphthalen-2-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of N-(naphthalen-2-yl)ethenesulfonamide derivatives vary significantly based on substituent patterns. Below is a detailed comparison with key analogs:
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| 6t | Not reported | 40% | Methoxy, amino |
| 6ac | 160–162 | 40% | Diamino, methoxy |
| 6l | 146–148 | 60% | Hydroxy, methoxy |
- Substituent Effects: Hydroxy groups (e.g., in 6l) lower melting points compared to amino/methoxy analogs, likely due to reduced crystallinity from hydrogen bonding .
- Synthetic Efficiency : Yields for these compounds range from 40–60%, reflecting challenges in introducing polar groups during synthesis .
Pharmacokinetic Considerations
- Blood-Brain Barrier (BBB) Penetration : 6t exhibits predicted BBB permeability superior to clinical anti-mitotics like paclitaxel, attributed to its moderate logP value (~3.5) and low molecular weight .
- Resistance Profile : Unlike taxanes, 6t evades P-glycoprotein efflux, a critical advantage for treating multidrug-resistant cancers .
Broader Context of Naphthalene Sulfonamides
While this compound derivatives are primarily anticancer agents, other naphthalene sulfonamides show divergent applications:
- Antimicrobial Agents : Carbamates like N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide exhibit antimycobacterial activity but lack microtubule-targeting mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
